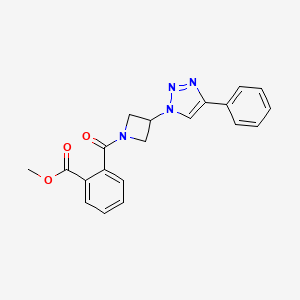

methyl 2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate is a quinoline-based [1,2,3]-triazole hybrid derivative . The compound is synthesized through a Cu(I)-catalyzed click reaction between 4-azido-7-chloroquinoline and an alkyne derivative of hydroxybenzotriazole (HOBt) . The 1,2,3-triazole ring system, which it contains, has been widely explored due to its diverse biological activities, including antibacterial, antimalarial, and antiviral properties .

Synthesis Analysis

The synthesis involves the copper-catalyzed click reaction, a powerful method for constructing 1,2,3-triazole rings. The reaction proceeds by combining azides and alkynes, leading to the formation of the desired hybrid compound. The synthetic route ensures the incorporation of the triazole moiety into the quinoline scaffold .

Scientific Research Applications

Synthesis and Structural Analysis

Novel Isomeric Analogs and Structural Insights : The synthesis of novel isomeric analogs such as 2-carboxy-4-methylazetidine, which are related to the structure of interest, showcases the ongoing efforts in exploring new organic compounds with potentially unique properties. These compounds offer insights into structural configurations and the effects of different substitutions on the molecule's properties (Soriano, Podraza, & Cromwell, 1980).

Crystal Structure Analysis : Research on compounds like "Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate" has provided detailed crystal structure analyses. These studies are crucial for understanding the molecular geometry, bonding characteristics, and potential for intermolecular interactions, which could influence reactivity and stability (Moser, Bertolasi, & Vaughan, 2005).

Potential Biological Activities

Anti-inflammatory and Anticancer Activity : Investigations into azetidinones and related structures have shown promising results in terms of anti-inflammatory and anticancer activities. For instance, compounds synthesized from azetidinyl structures have been tested for their anti-inflammatory properties, providing a basis for further research into their potential as therapeutic agents (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).

Cytotoxicity and Antiproliferative Effects : Studies on 1,4,5-trisubstituted 1,2,3-triazoles have explored their synthesis, structural characterization, and biological assays, including brine shrimp cytotoxicity, highlighting the potential for discovering new anticancer agents (Ahmed et al., 2016).

Mechanism of Action

The compound’s interaction with acetylcholinesterase (AChE) is of particular interest. AChE plays a crucial role in hydrolyzing acetylcholine, a neurotransmitter in both the central and peripheral nervous systems. Investigating how this compound interacts with AChE may provide insights into potential therapeutic options for neurodegenerative conditions, including Alzheimer’s disease .

properties

IUPAC Name |

methyl 2-[3-(4-phenyltriazol-1-yl)azetidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3/c1-27-20(26)17-10-6-5-9-16(17)19(25)23-11-15(12-23)24-13-18(21-22-24)14-7-3-2-4-8-14/h2-10,13,15H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYVHYWSYXKCOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2917312.png)

![2-{1-[(2,4-dimethylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2917320.png)

![1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2917323.png)

![2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B2917331.png)